7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one
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Overview
Description
7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
The synthesis of 7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one involves multiple steps, including the formation of the chromen-2-one core and the subsequent attachment of the piperidin-1-ylmethyl and pyrrolidin-1-yl groups. The synthetic route typically begins with the preparation of the chromen-2-one core through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to introduce the piperidin-1-ylmethyl and pyrrolidin-1-yl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
When compared to other similar compounds, 7-[2-Oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one stands out due to its unique combination of structural features and chemical properties. Similar compounds include:
Chromen-2-one derivatives: These compounds share the chromen-2-one core structure but may differ in the substituents attached to the core.
Piperidin-1-ylmethyl derivatives: Compounds with a piperidin-1-ylmethyl group exhibit similar chemical reactivity and potential biological activities.
Pyrrolidin-1-yl derivatives: These compounds contain a pyrrolidin-1-yl group and may have comparable chemical and biological properties
Properties
IUPAC Name |
7-[2-oxo-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]ethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c24-20(23-11-8-16(14-23)13-22-9-2-1-3-10-22)15-26-18-6-4-17-5-7-21(25)27-19(17)12-18/h4-7,12,16H,1-3,8-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLBQNZRYRNRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCN(C2)C(=O)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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